molecular formula C16H17NOS B7594575 N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide

N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide

Cat. No. B7594575
M. Wt: 271.4 g/mol
InChI Key: PXGSJHGGDWIRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide, also known as TTA-A2, is a compound that has been extensively researched due to its potential therapeutic effects in various diseases. TTA-A2 is a selective agonist of the G-protein coupled receptor GPR40, which is mainly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.

Mechanism of Action

The mechanism of action of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide involves its selective agonist activity on the GPR40 receptor. GPR40 is mainly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide binds to GPR40 and stimulates insulin secretion in a glucose-dependent manner. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide also activates the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in glucose uptake and metabolism in peripheral tissues.
Biochemical and Physiological Effects
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has several biochemical and physiological effects, including stimulating insulin secretion in pancreatic beta cells, improving glucose tolerance, reducing body weight, and having neuroprotective effects. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to increase insulin secretion in a glucose-dependent manner, which makes it a potential therapeutic agent for type 2 diabetes. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity. In addition, N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide is its well-established synthesis method, which allows for the production of high yield and purity. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide also has a selective agonist activity on the GPR40 receptor, which allows for the study of the specific effects of GPR40 activation. However, one of the limitations of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide is its potential toxicity, which requires careful dosing and monitoring in lab experiments.

Future Directions

There are several future directions for the research on N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide. One future direction is the development of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide as a potential therapeutic agent for type 2 diabetes and obesity. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to stimulate insulin secretion and improve glucose tolerance in animal models, which makes it a potential candidate for clinical trials. Another future direction is the study of the neuroprotective effects of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide in human clinical trials. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, and further studies are needed to evaluate its potential therapeutic effects in humans. Finally, the development of new compounds based on the structure of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide may lead to the discovery of novel GPR40 agonists with improved pharmacological properties.

Synthesis Methods

The synthesis of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide involves several steps, including the preparation of 2-bromothiophene-3-carboxylic acid, which is then reacted with N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine to obtain the intermediate product. The intermediate product is then treated with thionyl chloride and further reacted with N-methylglycine to obtain N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide. The synthesis method of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been well-established and optimized, and the compound can be obtained in high yield and purity.

Scientific Research Applications

N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic effects in various diseases, including diabetes, obesity, and neurodegenerative disorders. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to stimulate insulin secretion in pancreatic beta cells, which makes it a potential therapeutic agent for type 2 diabetes. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity. In addition, N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-17(16(18)15-7-4-10-19-15)14-9-8-12-5-2-3-6-13(12)11-14/h2-7,10,14H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGSJHGGDWIRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC=CC=C2C1)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.